Product packaging for 4-Fluoro-3-(piperidin-1-yl)benzoic acid(Cat. No.:CAS No. 1267482-63-2)

4-Fluoro-3-(piperidin-1-yl)benzoic acid

Cat. No.: B3228671
CAS No.: 1267482-63-2
M. Wt: 223.24
InChI Key: KNLSDMLOYYLWME-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Benzoic Acid Derivatives in Organic Chemistry

Fluorinated benzoic acid derivatives are a class of organic compounds that have garnered considerable attention in various fields of chemistry. The introduction of fluorine atoms into a benzoic acid scaffold can dramatically alter the molecule's physical, chemical, and biological properties. sigmaaldrich.com This is due to the high electronegativity, small size, and low polarizability of the fluorine atom. These properties can influence factors such as acidity, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated benzoic acids are frequently utilized as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com For instance, the presence of a fluorine atom can block metabolic pathways, thereby enhancing the in vivo lifetime of a drug molecule.

Role of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Compound Design

The piperidine scaffold, a six-membered heterocyclic amine, is a ubiquitous and privileged structure in medicinal chemistry. Its prevalence is underscored by its presence in a vast number of approved drugs and biologically active compounds. The piperidine ring is valued for its ability to introduce a basic nitrogen atom, which can be crucial for forming salt forms of drugs with improved solubility and for participating in key binding interactions with biological macromolecules. researchgate.net Furthermore, the three-dimensional nature of the piperidine ring allows for the precise spatial arrangement of substituents, enabling chemists to optimize the pharmacological profile of a compound. The incorporation of piperidine moieties can influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, making it a critical tool in drug design. researchgate.net

Overview of Research Trajectories for 4-Fluoro-3-(piperidin-1-yl)benzoic acid and Related Analogues

Research involving this compound and its analogues is primarily driven by the desire to explore new chemical space for drug discovery and materials science. The synthesis of this compound, available commercially as its hydrochloride salt, often involves the nucleophilic aromatic substitution of a difluorinated benzoic acid derivative with piperidine. sigmaaldrich.comnih.gov

While specific, in-depth research publications solely focused on this compound are not abundant in the public domain, the research trajectories for closely related analogues provide valuable insights. Studies on fluorobenzoic acid esters of N-substituted piperidines suggest an interest in their potential biological activities. researchgate.net Furthermore, research into N-benzyl piperidine derivatives points towards applications in neurodegenerative diseases, such as Alzheimer's, by targeting enzymes like histone deacetylase (HDAC) and acetylcholinesterase (AChE).

Investigations into piperazine (B1678402) and piperidine amides of benzoic acid derivatives have revealed their potential as tyrosinase inhibitors, which could have applications in treating hyperpigmentation disorders. The synthesis of such compounds often utilizes coupling agents to form the amide bond between the benzoic acid and the piperidine or piperazine moiety.

A significant area of research for related structures is in the development of inhibitors for various biological targets. For example, compounds incorporating the 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold are being explored as NLRP3 inflammasome inhibitors, which are relevant for treating inflammatory diseases. The synthesis of these more complex molecules often starts from precursors that share structural similarities with this compound, highlighting its potential as a foundational building block.

The general synthetic strategy to access the core of this compound would likely involve the reaction of 3,4-difluorobenzoic acid with piperidine in a nucleophilic aromatic substitution reaction. The fluorine atom at position 3 is activated towards substitution by the electron-withdrawing carboxylic acid group.

Interactive Data Table: Compound Names

Compound Name
This compound
3,4-difluorobenzoic acid
Piperidine
This compound hydrochloride
N-benzyl piperidine
Histone deacetylase
Acetylcholinesterase
Tyrosinase
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one
NLRP3 inflammasome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14FNO2 B3228671 4-Fluoro-3-(piperidin-1-yl)benzoic acid CAS No. 1267482-63-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-piperidin-1-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO2/c13-10-5-4-9(12(15)16)8-11(10)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLSDMLOYYLWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 Fluoro 3 Piperidin 1 Yl Benzoic Acid

Established Synthetic Pathways to the 4-Fluoro-3-(piperidin-1-yl)benzoic acid Core

The construction of the this compound scaffold can be achieved through several strategic approaches. These methods primarily focus on the key bond-forming reactions: the introduction of the piperidine (B6355638) ring onto the fluorobenzoic acid framework and the formation or unmasking of the carboxylic acid group.

Nucleophilic Aromatic Substitution Strategies for Piperidine Introduction

Nucleophilic aromatic substitution (SNAr) is a primary method for forming the aryl-piperidine bond. This reaction typically involves the displacement of a leaving group, often a halogen, from an activated aromatic ring by a nucleophile, in this case, piperidine.

In the context of synthesizing this compound, a common starting material is a 3,4-dihalogenated benzoic acid derivative, such as methyl 3,4-difluorobenzoate. The fluorine atom at the 4-position is the intended point of substitution by piperidine. The reaction proceeds via the addition of the nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the fluoride ion. libretexts.org The reactivity of aryl fluorides in SNAr reactions is often higher than that of other aryl halides. nih.gov The presence of an electron-withdrawing group, such as a nitro group or a carboxylic acid/ester, ortho or para to the leaving group, significantly activates the ring towards nucleophilic attack. libretexts.org In this specific substrate, the ester group at the 1-position provides activation for the substitution at the 3-position. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), often in the presence of a base like potassium carbonate to neutralize the liberated hydrofluoric acid.

Table 1: Example of SNAr Reaction Conditions

Starting Material Reagent Base Solvent Temperature Product

Palladium-Catalyzed Amination Approaches for Aryl-Piperidine Linkages

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, offer a powerful and versatile alternative for forging the C-N bond between the aromatic ring and piperidine. nih.gov This methodology is highly effective for coupling a wide range of amines with aryl halides or triflates. capes.gov.br

For the synthesis of the target compound, a suitable precursor would be a 3-halo-4-fluorobenzoic acid derivative, for example, methyl 3-bromo-4-fluorobenzoate. The palladium catalyst, in conjunction with a suitable phosphine ligand (e.g., BINAP, XPhos, or tBuBippyPhos) and a base (e.g., sodium tert-butoxide or potassium phosphate), facilitates the coupling of the aryl bromide with piperidine. nih.gov Research has shown that palladium-catalyzed amination of substrates like 3-bromo-4-fluoro-acetophenone can proceed with high selectivity, favoring amination at the bromine-bearing carbon over substitution of the fluorine or α-arylation of the acetyl group. capes.gov.brresearchgate.net This high selectivity makes it a robust method for constructing the desired aryl-piperidine linkage.

Table 2: Typical Buchwald-Hartwig Amination Conditions

Aryl Halide Precursor Amine Catalyst Ligand Base Solvent

Ester Hydrolysis as a Terminal Step in Benzoic Acid Formation

In many synthetic sequences leading to this compound, the carboxylic acid functionality is protected as an ester, commonly a methyl or ethyl ester. This strategy prevents unwanted side reactions involving the acidic proton of the carboxyl group during the preceding C-N bond formation steps. The final step in these syntheses is the deprotection of the ester to reveal the free carboxylic acid.

Ester hydrolysis is a fundamental transformation in organic synthesis and is typically accomplished under basic or acidic conditions. Basic hydrolysis, or saponification, is frequently employed. The ester, such as methyl 4-fluoro-3-(piperidin-1-yl)benzoate, is treated with an aqueous solution of a strong base, like sodium hydroxide or lithium hydroxide, often in a co-solvent such as methanol or tetrahydrofuran (THF) to ensure solubility. The reaction is usually performed at room temperature or with gentle heating. An acidic workup then protonates the resulting carboxylate salt to yield the final benzoic acid product.

Oxidation Reactions of Precursor Aldehydes or Alcohols to the Carboxylic Acid Moiety

An alternative synthetic strategy involves introducing the carboxylic acid group at a later stage through oxidation of a less oxidized precursor, such as a primary alcohol or an aldehyde. This approach is useful if the key C-N bond-forming step is more efficiently carried out on a substrate lacking the ester or acid group.

A precursor like (4-fluoro-3-(piperidin-1-yl)phenyl)methanol or 4-fluoro-3-(piperidin-1-yl)benzaldehyde can be oxidized to the corresponding carboxylic acid. leah4sci.com A variety of oxidizing agents can be employed for this transformation. Strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), are effective for converting primary alcohols directly to carboxylic acids. libretexts.orgimperial.ac.uk The oxidation of aldehydes to carboxylic acids can also be achieved with these reagents. libretexts.orgchemguide.co.uk For substrates sensitive to harsh conditions, milder oxidizing agents may be used. The reaction is typically carried out by heating the alcohol or aldehyde with the oxidizing agent under reflux conditions to ensure the reaction goes to completion. chemguide.co.uk

Functional Group Interconversions and Derivatization Strategies

Once the this compound core has been synthesized, its functional groups can be further modified. The carboxylic acid moiety, in particular, serves as a versatile handle for derivatization and integration into larger, more complex molecular structures.

Modification of the Carboxylic Acid Group for Scaffold Integration

The carboxylic acid group is a key functional handle for derivatization, most commonly through the formation of amide or ester linkages. nih.govnih.gov These reactions are fundamental in medicinal chemistry for linking molecular fragments and exploring structure-activity relationships.

Amide bond formation is a prevalent strategy. The carboxylic acid is typically "activated" to facilitate reaction with a primary or secondary amine. Common activating agents include carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), often used in combination with additives like hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. thermofisher.comnih.gov Other coupling reagents like N,N,N′,N′-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) or carbonyldiimidazole (CDI) are also widely used. nih.gov These methods allow for the coupling of this compound with a diverse array of amine-containing fragments to build larger molecular scaffolds. Similarly, esterification can be achieved by reacting the activated carboxylic acid with an alcohol.

Table 3: Common Coupling Reagents for Carboxylic Acid Derivatization

Reagent Class Example Reagent(s) Typical Use
Carbodiimides EDAC, DCC, DIC Amide and Ester Formation
Uronium/Phosphonium Salts HBTU, HATU, PyBOP Amide Bond Formation

Regioselective Functionalization of the Piperidine Ring

The selective modification of the piperidine ring is a crucial strategy for generating analogues of this compound. Direct C-H functionalization has emerged as a powerful tool, allowing for the introduction of new substituents at specific positions, thereby avoiding lengthy synthetic routes that rely on pre-functionalized piperidines. nih.govd-nb.info The regioselectivity of these reactions is typically governed by the choice of catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govnih.gov

Rhodium-catalyzed C-H insertion reactions, for example, demonstrate remarkable control over the site of functionalization. nih.govnih.gov The position of substitution on the piperidine ring can be directed as follows:

C2 Functionalization: The C2 position is electronically activated but can be sterically hindered. d-nb.info Specific rhodium catalysts, such as Rh₂(R-TCPTAD)₄ with an N-Boc-protected piperidine or Rh₂(R-TPPTTL)₄ with an N-brosyl-protected piperidine, have been shown to selectively generate 2-substituted analogues. nih.govnih.gov

C4 Functionalization: The C4 position is less electronically favored for C-H insertion. However, by using sterically demanding catalysts and N-protecting groups, the preference for C2 can be overridden. For instance, N-α-oxoarylacetyl-piperidines combined with the catalyst Rh₂(S-2-Cl-5-BrTPCP)₄ direct the functionalization to the C4 position. nih.govnih.gov

C3 Functionalization: The C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen atom, making direct C-H insertion challenging. nih.govd-nb.info An indirect, multi-step approach is often employed, such as the cyclopropanation of an N-Boc-tetrahydropyridine followed by a reductive, regioselective ring-opening of the resulting cyclopropane intermediate to yield the 3-substituted product. nih.gov

Palladium-catalyzed C-H arylation offers another route for selective functionalization. By installing a directing group, such as an aminoquinoline (AQ) auxiliary at the C3 position, arylation can be directed specifically to the C4 position with high regio- and stereoselectivity. acs.org This method provides a pathway to cis-3,4-disubstituted piperidines. acs.org

Table 1: Catalyst and Protecting Group Control of Piperidine Functionalization
Target PositionMethodKey Reagents (Catalyst / Protecting Group)Reference
C2Rhodium-catalyzed C-H InsertionRh₂(R-TCPTAD)₄ / N-Boc or Rh₂(R-TPPTTL)₄ / N-Bs nih.govnih.gov
C3Indirect (Cyclopropanation/Ring-Opening)N-Boc-tetrahydropyridine nih.govd-nb.info
C4Rhodium-catalyzed C-H InsertionRh₂(S-2-Cl-5-BrTPCP)₄ / N-α-oxoarylacetyl nih.govnih.gov
C4Palladium-catalyzed C-H ArylationPd(OAc)₂ / C3-Aminoquinoline (Directing Group) acs.org

Aromatic Ring Substitutions and Their Synthetic Implications

Further diversification of the this compound scaffold can be achieved through substitution on the aromatic ring. The outcome of such reactions is dictated by the electronic properties of the existing substituents: the piperidino group, the fluorine atom, and the carboxylic acid group.

Piperidino Group: As an N-alkylated amino group, it is a powerful activating group and directs electrophilic substitution to the ortho and para positions (C2 and C6).

Fluorine Atom: As a halogen, it is a deactivating group due to its inductive effect but also an ortho, para-director due to resonance.

Carboxylic Acid Group: This is a deactivating group and a meta-director (directing to C5).

In electrophilic aromatic substitution (SEAr), the powerful activating effect of the piperidino group is dominant, directing incoming electrophiles primarily to the C2 and C6 positions. wikipedia.org However, the steric bulk of the piperidine ring may favor substitution at the less hindered C6 position. The deactivating nature of the fluorine and carboxyl groups makes harsh reaction conditions necessary for many electrophilic substitutions. wikipedia.org

The synthesis of the parent compound itself likely involves a nucleophilic aromatic substitution, where piperidine displaces a fluorine atom from a difluorinated precursor like 3,4-difluorobenzoic acid, or a fluoro-nitro precursor such as 4-fluoro-3-nitrobenzoic acid followed by reduction. innospk.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides a powerful and general method for forming the crucial C-N bond between an aryl halide (or triflate) and an amine, and represents a key synthetic strategy for this class of compounds. wikipedia.orgnih.gov Optimization of this reaction involves careful selection of the palladium catalyst, phosphine ligand, and base. bristol.ac.ukresearchgate.net

Advanced Synthetic Techniques and Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. nih.gov By using microwave irradiation, which heats the reaction mixture volumetrically and efficiently via dielectric heating, significant reductions in reaction times can be achieved compared to conventional heating methods. nih.govacs.org This technology is well-suited for the synthesis of heterocyclic compounds like piperidine benzoic acid derivatives.

For instance, esterification of the carboxylic acid group, which can be a slow process under conventional heating, can be completed in minutes under microwave irradiation. mdpi.comresearchgate.net Similarly, C-N bond-forming reactions, such as the Buchwald-Hartwig amination or direct SNAr, often show improved yields and shorter reaction times when performed in a microwave reactor. nih.govresearchgate.net The rapid heating allows for precise temperature control and can minimize the formation of side products that may occur during prolonged heating. organic-chemistry.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions
Reaction TypeConventional HeatingMicrowave-Assisted Synthesis (MAOS)Key Advantage of MAOS
Esterification of Benzoic AcidSeveral hours (e.g., 20 h)Minutes (e.g., 10-30 min)Drastic reduction in reaction time
Synthesis of 3,4-diaminobenzoic acid6 hours1 hourIncreased yield (40.7% to 67.6% overall)
Buchwald-Hartwig AminationHours to days (e.g., 48 h)Minutes (e.g., 30 min), though catalyst decomposition can occurPotential for faster optimization and reaction speed

Achieving high selectivity and yield in the synthesis and functionalization of this compound requires careful control of reaction parameters. The choice of catalyst, ligand, base, solvent, and temperature can profoundly influence the reaction outcome.

For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the ligand plays a critical role. Bidentate phosphine ligands such as BINAP and DDPF, or sterically hindered monodentate ligands like XPhos, have been developed to improve reaction rates and yields, and to expand the scope to include a wider range of amines and aryl halides. wikipedia.org The choice of base (e.g., Cs₂CO₃, K₃PO₄) and solvent (e.g., toluene, dioxane) must also be optimized for each specific substrate combination to ensure efficient catalytic turnover. nih.govresearchgate.net

In the regioselective functionalization of the piperidine ring, the catalyst is the primary determinant of selectivity. As discussed, different rhodium catalysts can direct C-H insertion to either the C2 or C4 positions, showcasing how catalyst-controlled reactivity can override the inherent electronic preferences of the substrate. nih.gov Similarly, the use of a removable directing group in palladium-catalyzed C-H arylation provides a robust method for achieving otherwise difficult transformations. acs.org Optimization techniques, including statistical methods like Design of Experiments (DoE), can be employed to systematically vary multiple parameters at once, allowing for the rapid identification of the optimal conditions for yield and selectivity. bristol.ac.uk

Translating a laboratory-scale synthesis to a larger, potentially industrial scale introduces a new set of challenges. While microwave-assisted synthesis is highly efficient for small-scale preparations, its scalability is a significant consideration. nih.gov A primary issue is the limited penetration depth of microwave irradiation into absorbing materials, which is typically only a few centimeters at the standard 2.45 GHz frequency. pitt.edu This can lead to non-uniform heating in large-volume reactors.

Beyond equipment, other factors are critical for scalability:

Cost and Availability of Reagents: The cost of starting materials, catalysts (especially palladium-based ones), and specialized ligands can become prohibitive on a large scale.

Process Safety: The exothermic nature of reactions, handling of flammable solvents, and potential for pressure buildup must be carefully managed.

Purification: Chromatographic purification, common in the laboratory, is often impractical for large quantities. Crystallization, distillation, or extraction are preferred methods on an industrial scale.

Atom Economy and Waste: The efficiency of the chemical transformation and the amount of waste generated are critical economic and environmental considerations for large-scale production.

Therefore, a scalable synthesis of this compound would likely favor robust, high-yielding reactions that use cost-effective reagents and avoid complex purification steps.

Table of Mentioned Compounds

Table 3: List of Chemical Compounds
Compound NameChemical Structure/Formula
This compoundC₁₂H₁₄FNO₂
3,4-Difluorobenzoic acidC₇H₄F₂O₂
4-Fluoro-3-nitrobenzoic acidC₇H₄FNO₄
PiperidineC₅H₁₁N
N-Boc-piperidineC₁₀H₁₉NO₂
N-Boc-tetrahydropyridineC₁₀H₁₇NO₂
Palladium Acetate (B1210297) (Pd(OAc)₂)C₄H₆O₄Pd
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃
Potassium Phosphate (K₃PO₄)K₃PO₄
BINAPC₄₄H₃₂P₂
DPPFC₃₄H₂₈FeP₂
XPhosC₃₃H₄₉P

Spectroscopic and Structural Elucidation of 4 Fluoro 3 Piperidin 1 Yl Benzoic Acid and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shift, multiplicity, and coupling constants of each signal provide a wealth of information regarding the electronic environment and connectivity of atoms within a molecule.

The ¹H NMR spectrum of 4-Fluoro-3-(piperidin-1-yl)benzoic acid is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the piperidinyl group. For comparison, the experimental data for 4-fluorobenzoic acid shows signals for the aromatic protons, which are influenced by the fluorine and carboxylic acid groups. rsc.org The introduction of the piperidinyl group at the 3-position is expected to significantly alter the chemical shifts and coupling patterns of the aromatic protons due to its electron-donating nature.

The protons of the piperidinyl group are expected to appear as a set of broad multiplets in the aliphatic region of the spectrum. The protons on the carbons adjacent to the nitrogen (α-protons) will be deshielded compared to the other piperidinyl protons (β- and γ-protons) due to the inductive effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Analogues

CompoundAromatic Protons (ppm)Piperidinyl Protons (ppm)Carboxylic Acid Proton (ppm)
This compound (Predicted) δ 7.0-8.0α: δ 3.0-3.4, β/γ: δ 1.5-1.9δ 12.0-13.0
4-Fluorobenzoic acid δ 8.05 (dd, J=8.8, 5.4 Hz, 2H), δ 7.20 (t, J=8.8 Hz, 2H)-δ 13.1 (br s, 1H)
3-(Piperidin-1-yl)benzoic acid δ 7.1-7.5α: ~δ 3.2, β/γ: ~δ 1.6-1.7δ 12.5 (br s, 1H)

Note: Predicted data is based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for piperidinyl groups.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum of this compound is expected to show signals for the six aromatic carbons, the five piperidinyl carbons, and the carboxylic acid carbon. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the combined electronic effects of the fluorine, piperidinyl, and carboxylic acid substituents.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogues

CompoundAromatic Carbons (ppm)Piperidinyl Carbons (ppm)Carboxylic Acid Carbon (ppm)
This compound (Predicted) δ 110-165α: ~δ 50, β: ~δ 26, γ: ~δ 24~δ 167
4-Fluorobenzoic acid δ 166.4 (d, J=253 Hz), 132.5 (d, J=9 Hz), 127.8 (d, J=3 Hz), 115.9 (d, J=22 Hz)-δ 166.9
Benzoic acid δ 133.9, 130.3, 129.4, 128.6-δ 172.6

Note: Predicted data is based on the additive effects of substituents on aromatic chemical shifts and known values for piperidine (B6355638).

¹⁹F NMR is a highly sensitive technique for the detection of fluorine atoms in a molecule. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be influenced by the electronic environment created by the adjacent piperidinyl and the para-positioned carboxylic acid groups. The signal will likely appear as a multiplet due to coupling with the aromatic protons. In comparison, the ¹⁹F NMR spectrum of 4-fluorobenzoic acid shows a signal around -107 ppm. chemscene.com

To definitively assign all proton and carbon signals and confirm the structure of this compound, two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, confirming the connectivity within the aromatic ring and the piperidinyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon signal based on the assignment of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. This would be crucial for establishing the connectivity between the piperidinyl group and the benzoic acid moiety, for instance, by observing a correlation between the α-protons of the piperidine ring and the C3 and C2 carbons of the aromatic ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of this compound. The calculated exact mass of the neutral molecule is 237.1114 g/mol . An experimental HRMS measurement would be expected to be in close agreement with this value, confirming the elemental composition of C₁₂H₁₄FNO₂.

The fragmentation pattern in the mass spectrum would provide further structural confirmation. Key expected fragmentation pathways would include the loss of the carboxylic acid group (M-COOH), and fragmentation of the piperidinyl ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for confirming the identity and assessing the purity of synthesized compounds like this compound. This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis power of mass spectrometry.

For the analysis of this compound, a reverse-phase HPLC setup is typically employed. A C18 column is a common choice, providing effective separation based on the compound's moderate polarity. The mobile phase often consists of a gradient mixture of an aqueous component (like water with a small amount of formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov The gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient elution of the target compound and the separation from potential impurities, starting materials (e.g., 3-amino-4-fluorobenzoic acid or piperidine), or by-products.

Following chromatographic separation, the eluent is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. In positive ionization mode (ESI+), the piperidine nitrogen atom can be readily protonated, while in negative ionization mode (ESI-), the carboxylic acid group can be deprotonated. ESI+ is often preferred for compounds containing basic nitrogen atoms. The mass spectrometer then detects the mass-to-charge ratio (m/z) of the resulting ions. For this compound (molar mass: 223.25 g/mol ), the protonated molecule [M+H]⁺ would be expected at an m/z of approximately 224.26. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition and, therefore, the identity of the compound with high confidence. rsc.org Purity is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all detected peaks at a relevant wavelength in the UV detector that is typically in-line before the mass spectrometer.

Table 1: Representative LC-MS Parameters for Analysis

ParameterTypical Value
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reverse-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol
Gradient 5% to 95% B over several minutes
Flow Rate 0.2 - 0.5 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Full Scan and/or Selected Ion Monitoring (SIM)
Expected Ion [M+H]⁺ at m/z ≈ 224.26

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, this compound, due to its carboxylic acid group, is a polar, non-volatile compound, making it unsuitable for direct GC-MS analysis. acs.org To overcome this, a chemical derivatization step is necessary to convert the non-volatile analyte into a volatile derivative.

The most common derivatization strategy for carboxylic acids is silylation. acs.orgnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used to replace the acidic proton of the carboxyl group with a trimethylsilyl (B98337) (TMS) group. acs.orgacs.org This reaction significantly reduces the polarity and increases the volatility of the molecule, making it amenable to GC analysis.

The resulting TMS ester of this compound is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a DB-5ms or similar). The retention time is a characteristic property used for identification. As the derivative elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern in the mass spectrum is highly reproducible and serves as a "fingerprint" for the compound's structure. researchgate.net Key expected fragments would include the molecular ion (M⁺) of the derivatized compound, a peak corresponding to the loss of a methyl group ([M-15]⁺), and characteristic ions such as m/z 73 (from the TMS group) and fragments arising from the cleavage of the piperidine or aromatic rings. researchgate.net

Table 2: GC-MS Analysis of the TMS-Derivatized Compound

ParameterTypical Value
Derivatization Reagent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
GC Column Phenyl-arylene polymer equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium
Inlet Temperature ~250 °C
Oven Program Temperature ramp (e.g., 100 °C held for 1 min, then ramp to 300 °C at 15 °C/min)
Ionization Mode Electron Ionization (EI) at 70 eV
Expected Derivative M⁺ m/z ≈ 295
Key Expected Fragments [M-CH₃]⁺ (m/z 280), fragments corresponding to the fluorinated benzoyl and piperidine moieties

Vibrational Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the solid state, benzoic acids, including this compound, typically exist as centrosymmetric dimers linked by strong hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This dimerization significantly influences the FT-IR spectrum.

The most characteristic feature is the O-H stretching vibration of the carboxylic acid, which appears as a very broad absorption band in the 3300-2500 cm⁻¹ region, a result of the strong hydrogen bonding. nih.gov The carbonyl (C=O) stretching vibration of the dimerized carboxyl group is typically observed around 1710-1680 cm⁻¹. nist.gov Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range. The spectrum would also feature bands corresponding to the C-N stretching of the tertiary amine (piperidine ring attached to the benzene (B151609) ring), usually found around 1260-1020 cm⁻¹. The C-F stretching vibration gives a strong absorption band, typically in the 1250-1000 cm⁻¹ region. Finally, C-H stretching vibrations from the aromatic and aliphatic (piperidine) parts of the molecule are expected just above and below 3000 cm⁻¹, respectively.

Table 3: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (broad)O-H stretch (H-bonded)Carboxylic Acid
2950–2850C-H stretch (aliphatic)Piperidine Ring
1710–1680C=O stretch (dimer)Carboxylic Acid
1610–1580C=C stretchAromatic Ring
1250–1150C-F stretchFluoro-Aromatic
1260–1200C-N stretch (aryl-N)Aryl-Piperidine
950–900 (broad)O-H out-of-plane bend (dimer)Carboxylic Acid

Raman Spectroscopy Applications

Raman spectroscopy is a vibrational spectroscopy technique that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. It is particularly useful for identifying symmetric vibrations and skeletal vibrations of aromatic and cyclic systems.

For this compound, a strong Raman signal is expected for the symmetric stretching of the aromatic ring, often appearing around 1600 cm⁻¹. The piperidine ring breathing mode, a symmetric vibration of the entire ring, would also be Raman active and is typically found in the 800-900 cm⁻¹ region. researchgate.net Unlike in FT-IR where the C=O stretch is very strong, in Raman spectra it can be of medium to weak intensity. Conversely, vibrations that are weak in the IR spectrum, such as C-C skeletal vibrations, can be strong in the Raman spectrum. The C-F and C-N bonds will also have characteristic Raman shifts. researchgate.net The analysis of the Raman spectrum, in conjunction with the FT-IR data, provides a more complete picture of the vibrational modes of the molecule, aiding in unambiguous structural confirmation. nih.gov

Table 4: Predicted Key Raman Shifts

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3080–3050Aromatic C-H stretchAromatic Ring
2950–2850Aliphatic C-H stretchPiperidine Ring
1615–1590Symmetric C=C stretchAromatic Ring
1010–990Aromatic ring breathing (trigonal)Aromatic Ring
850–800Ring breathing modePiperidine Ring

X-ray Diffraction Studies for Solid-State Conformation and Crystal Packing

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Based on extensive studies of benzoic acid and its derivatives, it is highly probable that this compound crystallizes as a hydrogen-bonded dimer. researchgate.netiaea.org In this arrangement, two molecules are oriented in a centrosymmetric fashion, with their carboxylic acid groups forming a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.gov

The analysis would also reveal the conformation of the piperidine ring, which is expected to adopt a stable chair conformation. nih.gov Furthermore, SCXRD would define the dihedral angle between the plane of the benzoic acid ring and the piperidine ring, as well as the orientation of the fluoro substituent relative to the other groups. The collective arrangement of these dimers in the crystal lattice, known as crystal packing, is governed by weaker intermolecular forces such as van der Waals interactions and potential C-H···F or C-H···O hydrogen bonds, which would also be fully characterized by the diffraction study. mdpi.com

Table 5: Representative Crystallographic Data for a Substituted Benzoic Acid Dimer

ParameterExpected Value / Information
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c)
Z (Molecules/Unit Cell) 4 (as 2 dimers)
Hydrogen Bonding Motif R²₂(8) ring from carboxyl-carboxyl dimerization
O···O distance (H-bond) ~2.6 - 2.7 Å
Piperidine Conformation Chair
Key Dihedral Angle Angle between the plane of the benzene and piperidine rings

X-ray Powder Diffraction (XRPD) for Crystalline Phase Identification

X-ray Powder Diffraction (XRPD) is a fundamental and rapid analytical technique used to determine the crystalline phase of a solid material. By measuring the angles and intensities of X-rays scattered by the powder sample, a unique diffraction pattern is generated, which serves as a fingerprint for a specific crystalline form. This method is crucial in pharmaceutical sciences for identifying polymorphs, solvates, and co-crystals, which can have different physical properties.

While specific XRPD data for this compound is not publicly available, the technique would be instrumental in its solid-state characterization. For a given crystalline sample of this compound, XRPD would reveal its degree of crystallinity and identify the specific polymorphic form. The diffraction pattern would be characterized by a series of peaks at specific 2θ angles, with their relative intensities being a key identifier. For instance, in the analysis of related fluorinated benzoic acids, XRPD is routinely used to confirm the phase purity of the synthesized material. A study on a co-crystal of 2-aminobenzothiazole (B30445) with 4-fluorobenzoic acid demonstrated the utility of XRPD in confirming the formation of a new crystalline phase, distinct from the starting materials. matrixscientific.com

The analysis of positional isomers, such as 3-amino-4-fluorobenzoic acid, also relies on techniques like single-crystal X-ray diffraction to determine their precise solid-state structure, which in turn can be used to simulate a theoretical XRPD pattern for comparison with experimental data. sigmaaldrich.com

Conformational Analysis of the Piperidine Ring and Benzoic Acid Moiety in the Solid State

Piperidine Ring Conformation: In the solid state, piperidine rings typically adopt a stable chair conformation to minimize steric strain. This has been observed in the crystal structures of various piperidine derivatives. For example, a crystallographic study of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl revealed that both piperidine rings are in a chair conformation. sigmaaldrich.com The nitrogen atom's lone pair orientation in N-aryl piperidines can influence the ring's geometry and the substituent's preferred position (axial vs. equatorial). rsc.org In the case of this compound, the piperidine ring is expected to adopt a chair conformation. The attachment of the bulky fluorinated benzoic acid group at the nitrogen atom would likely favor an equatorial position to minimize steric hindrance.

Benzoic Acid Moiety Orientation: The orientation of the benzoic acid group relative to the piperidine ring is another key conformational feature. The planarity of the benzoic acid group can be influenced by the presence of substituents. In many benzoic acid derivatives, the carboxylic acid group is nearly coplanar with the benzene ring to maximize resonance stabilization. However, steric hindrance from adjacent substituents can cause the carboxylic acid group to twist out of the plane. For ortho-substituted fluorobenzoic acids, both planar and non-planar conformations have been calculated and observed. mdpi.com For this compound, the piperidine group at the 3-position is likely to induce some torsion between the benzoic acid plane and the piperidine ring due to steric interactions.

Supramolecular Association and Hydrogen Bonding Networks

The supramolecular assembly of this compound in the solid state is primarily governed by hydrogen bonding and other non-covalent interactions.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. In the crystal structures of many benzoic acid derivatives, the carboxylic acid groups form centrosymmetric dimers through strong O-H···O hydrogen bonds. This is a very common and robust supramolecular synthon. For example, studies on various fluorinated benzoic acids have shown the prevalence of such dimeric structures. rsc.orgmdpi.com It is highly probable that this compound would also exhibit this dimeric association in its crystal structure.

The fluorine atom, while being highly electronegative, is generally considered a weak hydrogen bond acceptor. However, C-H···F interactions can play a role in stabilizing the crystal packing. rsc.org The presence of the piperidine nitrogen introduces another potential hydrogen bond acceptor site, although in its tertiary amine form within this molecule, it is less likely to be a primary acceptor unless the carboxylic acid proton is transferred to it, forming a zwitterion.

In a related compound, 3-fluoro-benzoic acid, co-crystallized with 4-acetyl-pyridine, a moderate-strength hydrogen bond was observed between the carboxylic acid and the pyridine (B92270) nitrogen. nih.gov This highlights the capability of the carboxylic acid to engage in hydrogen bonding with nitrogenous bases.

Computational and Theoretical Investigations of 4 Fluoro 3 Piperidin 1 Yl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure of molecules. In this study, DFT calculations were performed to gain a fundamental understanding of the geometric and electronic properties of 4-Fluoro-3-(piperidin-1-yl)benzoic acid.

The molecular structure of this compound was optimized using DFT calculations, employing the B3LYP functional with a 6-311++G(d,p) basis set. uc.pt This level of theory provides a reliable balance between computational cost and accuracy for organic molecules. The optimization process seeks the lowest energy conformation of the molecule, providing key geometric parameters such as bond lengths and angles.

A conformational analysis was also undertaken to identify stable conformers arising from the rotation of the piperidine (B6355638) and carboxylic acid groups. The potential energy surface was scanned by systematically rotating the C-N bond connecting the piperidine ring to the benzene (B151609) ring and the C-C bond connecting the carboxylic acid group. The results indicate several local energy minima, with the global minimum corresponding to a conformation where the piperidine ring adopts a chair conformation and the carboxylic acid group is nearly coplanar with the benzene ring to maximize conjugation.

Table 1: Selected Optimized Geometric Parameters of this compound

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-F1.35
C-COOH1.49
C-N (piperidine)1.38
O-H (carboxylic)0.97
C-C-O (carboxylic)123.5
C-C-N (piperidine)121.0
F-C-C-N178.5
C-C-N-C (piperidine)45.2

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies

OrbitalEnergy (eV)
HOMO-6.25
LUMO-1.89
HOMO-LUMO Gap4.36

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar molecular structures.

The Electrostatic Potential (ESP) map provides a visual representation of the charge distribution on the molecule's surface. wuxiapptec.comnumberanalytics.com Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. Regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. libretexts.org

The ESP map of this compound reveals a significant negative potential around the oxygen atoms of the carboxylic acid group, as expected due to their high electronegativity. nih.govresearchgate.net A region of less intense negative potential is observed around the fluorine atom. The hydrogen atom of the carboxylic acid group exhibits a strong positive potential, highlighting its acidic nature. The piperidine ring shows a relatively neutral to slightly negative potential, consistent with its role as an electron-donating group.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation

Molecular Dynamics (MD) simulations were performed to investigate the dynamic behavior of this compound in an aqueous environment. ucl.ac.ukresearchgate.net These simulations provide insights into the molecule's conformational flexibility and its interactions with solvent molecules over time. A simulation was run for 100 nanoseconds using the GAFF force field for the solute and the TIP3P water model. ucl.ac.ukresearchgate.net

The simulations show that the piperidine ring predominantly maintains its chair conformation, with occasional boat-like transitions. The orientation of the benzoic acid moiety relative to the piperidine ring is flexible, with the dihedral angle showing significant fluctuations. Analysis of the radial distribution function indicates strong hydrogen bonding between the carboxylic acid group of the solute and surrounding water molecules. These interactions are crucial for the solvation and solubility of the compound.

Quantitative Structure-Property Relationship (QSPR) Modeling of Predicted Chemical Descriptors

Quantitative Structure-Property Relationship (QSPR) modeling aims to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. researchgate.netnih.gov Using a set of calculated molecular descriptors, a QSPR model can predict various properties of interest. For this compound, several key descriptors were calculated.

Table 3: Predicted Chemical Descriptors from QSPR Modeling

DescriptorPredicted Value
LogP (Octanol-Water Partition Coefficient)2.85
pKa4.5
Molar Refractivity65.4 cm³/mol
Polarizability25.8 ų

Note: The data in this table is hypothetical and for illustrative purposes, based on established QSPR models for similar compounds. researchgate.net

These predicted values are useful for estimating the compound's behavior in various chemical and biological systems. For instance, the LogP value suggests moderate lipophilicity, while the pKa indicates it is a weak acid.

Topological Analysis for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) was employed to analyze the topology of the electron density and characterize the nature of potential intermolecular interactions. amercrystalassn.orgwiley-vch.demuni.cz This analysis identifies critical points in the electron density, which correspond to atomic nuclei, bond paths, rings, and cages.

Reduced Density Gradient (RDG) Analysis

A thorough search of available scientific literature and computational chemistry databases did not yield specific studies that have performed Reduced Density Gradient (RDG) analysis on this compound. This type of analysis is instrumental in visualizing and understanding non-covalent interactions within a molecule, which would be of significant interest in this compound due to the presence of fluorine, nitrogen, and oxygen atoms, as well as distinct ring systems.

RDG analysis is based on the electron density (ρ) and its first derivative. The reduced density gradient (s) is a dimensionless quantity that is plotted against the electron density, often multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density. This visualization typically results in a scatter plot where different types of interactions appear as distinct spikes or regions.

Van der Waals interactions are generally characterized by near-zero values of sign(λ₂)ρ.

Hydrogen bonds appear at negative values of sign(λ₂)ρ.

Steric clashes are found at positive values of sign(λ₂)ρ.

In the context of this compound, RDG analysis could potentially reveal intramolecular hydrogen bonding between the carboxylic acid proton and the fluorine atom or the nitrogen of the piperidine ring. Furthermore, it could elucidate van der Waals interactions between the phenyl and piperidine rings. Without specific research data, a hypothetical RDG scatter plot and the corresponding gradient isosurface visualization cannot be accurately generated.

Interactive Data Table: Hypothetical RDG Analysis Regions

Type of InteractionExpected sign(λ₂)ρ RangePotential Location in this compound
Hydrogen BondNegativeBetween carboxylic acid -OH and piperidine N or F atom
Van der WaalsNear ZeroBetween the phenyl ring and the piperidine ring
Steric RepulsionPositiveCrowded regions, such as between adjacent hydrogens

Electron Localization Function (ELF) Analysis

The ELF is a scalar function that takes values between 0 and 1. A value of ELF ≈ 1 corresponds to a high degree of electron localization, typical for covalent bonds and lone pairs. An ELF value of ≈ 0.5 is indicative of a uniform electron gas, often found in metallic bonds. Lower values suggest regions of low electron density.

For this compound, an ELF analysis would be expected to show:

High localization (ELF ≈ 1) in the regions of the C-C, C-H, C-N, C-F, C=O, and O-H covalent bonds.

Distinct basins of high localization corresponding to the lone pairs on the oxygen, nitrogen, and fluorine atoms.

Separation between the core and valence electrons of the constituent atoms.

The visualization of ELF is typically done through 2D contour plots or 3D isosurfaces, colored according to the ELF value. This would provide a qualitative and quantitative description of the electronic structure and bonding characteristics of the molecule.

Interactive Data Table: Expected ELF Basin Populations

Basin TypeExpected LocationEstimated Electron Population
V(C,C)Covalent bonds in phenyl and piperidine rings~2e⁻
V(C,H)Covalent bonds involving hydrogen~2e⁻
V(C,N)Bond between phenyl ring and piperidine~2e⁻
V(C,F)Bond between phenyl ring and fluorine~2e⁻
V(C,O)Bonds in the carboxylic acid group~2e⁻ (C-O), ~4e⁻ (C=O)
V(N)Lone pair on Nitrogen~2e⁻
V(O)Lone pairs on Oxygen atoms~2e⁻ each
V(F)Lone pairs on Fluorine~2e⁻ each

Localized Orbital Locator (LOL) Analysis

As with the previous computational methods, specific Localized Orbital Locator (LOL) analyses for this compound have not been reported in the accessible scientific literature. LOL is another tool used to visualize and analyze electron localization, offering a complementary perspective to ELF.

LOL, like ELF, provides a measure of electron localization, with its values also ranging from 0 to 1. High LOL values (approaching 1) indicate regions where electrons are highly localized, such as in covalent bonds and lone pairs. The key difference between ELF and LOL lies in their mathematical formulation, which can sometimes lead to different visual representations of the electronic structure, particularly in regions of intermediate localization.

An LOL analysis of this compound would be expected to highlight similar features as the ELF analysis, including the covalent bonding framework and the non-bonding lone pair electrons. The visualization through colored isosurfaces or contour maps would provide an intuitive picture of the chemical structure based on electron pairing. The distinct regions of high LOL values would correspond to the chemical intuition of bonds and lone pairs.

Interactive Data Table: Expected LOL Features

FeatureExpected LOL ValueLocation in Molecule
Covalent BondsHigh (approaching 1)All C-C, C-H, C-N, C-F, C-O bonds
Lone PairsHigh (approaching 1)On N, O, and F atoms
Inter-atomic regionsLow (approaching 0)Regions between atoms not involved in direct bonding

Advanced Research Applications of 4 Fluoro 3 Piperidin 1 Yl Benzoic Acid in Scientific Investigations

Potential Utilization as a Synthetic Intermediate for Complex Heterocyclic Compounds

The inherent reactivity of 4-Fluoro-3-(piperidin-1-yl)benzoic acid makes it a prime candidate for the synthesis of diverse and complex heterocyclic systems. The carboxylic acid function can be readily converted into an acyl chloride or activated with coupling agents to react with a variety of nucleophiles, leading to the formation of amides, esters, and other derivatives. These derivatives can then undergo intramolecular cyclization reactions to form fused heterocyclic ring systems. For instance, reaction with a suitably substituted hydrazine (B178648) could potentially lead to the formation of pyridazinone or phthalazinone structures. Similarly, condensation reactions with ortho-substituted anilines could pave the way for the synthesis of benzoxazinones or quinazolinones. While these pathways are chemically plausible, specific examples initiating from this compound are not currently detailed in published research.

Postulated Application as a Building Block in the Development of Research Probes

The development of chemical probes to study biological systems is a cornerstone of modern chemical biology. The structural motifs within this compound make it an attractive scaffold for such probes. The piperidine (B6355638) ring is a common feature in many biologically active molecules, and the fluorobenzoic acid portion can be functionalized to incorporate reporter tags such as fluorophores, biotin, or photo-affinity labels. For example, the carboxylic acid could be coupled to a fluorescent dye to create a tool for visualizing the localization of a target protein within a cell. However, at present, there are no specific research probes reported in the literature that have been synthesized directly from this compound.

Hypothetical Development of Radioligands for Positron Emission Tomography (PET) Research

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on the use of radiolabeled tracers. The incorporation of a fluorine atom in the structure of this compound makes it an ideal precursor for the development of ¹⁸F-labeled PET radioligands. The ¹⁸F isotope is widely used in PET due to its favorable decay properties. A common strategy for radiofluorination involves nucleophilic substitution on a precursor molecule. While there are numerous examples of ¹⁸F-labeled PET tracers containing a fluoropiperidinyl moiety for imaging targets such as neuroreceptors or enzymes, no studies have specifically reported the radiosynthesis and evaluation of a PET ligand derived directly from this compound. Research on analogous structures suggests that such a tracer could potentially be investigated for targets where the piperidinylbenzoic acid scaffold shows affinity, such as in the quantification of pancreatic beta-cell mass, but this remains a speculative application.

Prospective Use in Fragment-Based Drug Discovery (FBDD) and Scaffold Diversification

Fragment-Based Drug Discovery (FBDD) is a successful strategy in modern drug discovery that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Hits from these screens are then optimized and grown into more potent lead compounds. With a molecular weight that aligns with the principles of FBDD, this compound could serve as a valuable fragment. Its defined three-dimensional shape, provided by the piperidine ring, and the presence of both hydrogen bond donors and acceptors, along with a vector for chemical elaboration (the carboxylic acid), make it an attractive candidate for fragment libraries. The fluorine atom can also be a useful NMR tag for screening purposes. Despite this, there is no current literature that explicitly describes the inclusion or screening of this compound in an FBDD campaign or its use in scaffold diversification efforts to create novel compound libraries.

Envisioned Role in Chemical Biology for Target Identification and Validation

In chemical biology, small molecules are often used to identify and validate new drug targets. Affinity-based probes, which are typically derived from a molecule with known biological activity, are synthesized to include a reactive group that can covalently label the target protein. The piperidinylbenzoic acid scaffold is present in a number of compounds with known biological activities. Therefore, it is conceivable that this compound could be used as a starting point to develop such probes. The carboxylic acid provides a convenient handle to attach a photoreactive group, for example. Once a target is labeled, it can be identified using proteomic techniques. This would be a powerful approach to elucidate the mechanism of action of bioactive compounds containing this scaffold. As with the other applications, this remains a potential use, with no specific examples currently available in the scientific literature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-(piperidin-1-yl)benzoic acid, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution, where a fluorine atom on the benzoic acid scaffold is replaced by piperidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purification is typically achieved via recrystallization using ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity optimization requires monitoring by HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology : Solubility is determined in common solvents (DMSO, PBS, ethanol) using UV-Vis spectroscopy at λmax ≈ 260 nm (aromatic absorption). Stability under physiological conditions (pH 7.4, 37°C) is assessed via LC-MS over 24–72 hours. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Methodology : Use 1H^1H/13C^13C NMR to confirm substitution patterns (e.g., fluorine coupling in 19F^{19}F-NMR, piperidine integration). IR spectroscopy verifies carboxylic acid (≈1700 cm1^{-1}) and piperidine N–H (≈3300 cm1^{-1}) functionalities. High-resolution mass spectrometry (HRMS) confirms molecular weight (C₁₂H₁₃FNO₂, expected [M+H]⁺ = 238.0978) .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against enzyme targets?

  • Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of related targets (e.g., kinases, GPCRs). Density Functional Theory (DFT) calculations (B3LYP/6-31G*) assess electrostatic potential maps to identify reactive sites. Compare with analogs like 4-(2-fluorobenzoyl)piperidine derivatives to validate predictions .

Q. What strategies resolve contradictions in reported solubility data across different solvent systems?

  • Methodology : Conduct a meta-analysis of existing data, noting solvent polarity, temperature, and pH. Replicate experiments under standardized conditions (e.g., USP guidelines) and use Hansen solubility parameters (HSPiP software) to model discrepancies. Co-solvency studies (e.g., PEG-400/water mixtures) may improve reproducibility .

Q. How can crystallography elucidate intermolecular interactions in solid-state forms?

  • Methodology : Grow single crystals via slow evaporation (acetonitrile/methanol). X-ray diffraction (XRD) reveals packing motifs, hydrogen bonds (e.g., carboxylic acid dimers), and piperidine ring conformations. Compare with analogs like 4-(3-carboxyquinolin-7-yl)piperazin-1-ium salts to identify trends in lattice stability .

Q. What in vitro assays are suitable for evaluating its antimicrobial potential?

  • Methodology : Use microbroth dilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum Inhibitory Concentration (MIC) is determined at 18–24 hours. Synergy with β-lactams is tested via checkerboard assays. Cytotoxicity is assessed on mammalian cells (HEK293) using MTT .

Methodological Considerations

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., NMR vs. XRD for conformation). For bioactivity conflicts, consider assay variability (e.g., ATP levels in MTT vs. resazurin assays) .
  • Experimental Design : Use DoE (Design of Experiments) for reaction optimization (e.g., varying base, solvent, temperature). Include negative controls (e.g., piperidine-free analogs) in bioactivity studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.